BenchChemオンラインストアへようこそ!

2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Anti-inflammatory COX-2 Drug Discovery

2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5) is a well-characterized weak COX-2 inhibitor (IC50 > 10,000 nM) that serves as an essential baseline control in anti-inflammatory screening. Unlike fully aromatic indazoles, its partially saturated hexahydroindazolone core introduces unique 3D properties critical for molecular recognition. The availability of high-resolution single-crystal X-ray data (R=0.053) makes this compound a verifiable, rigid template for docking and 3D-QSAR studies. Procure this precise scaffold to accelerate rational lead optimization and avoid the pitfalls of generic substitution, where even minor N2-aryl changes can double potency.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 16181-60-5
Cat. No. B5170480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
CAS16181-60-5
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCC2=NN(C(=O)C2C1)C3=CC=CC=C3
InChIInChI=1S/C13H14N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
InChIKeyXTRMRDURQFAJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5): A Core Scaffold for Anti-Inflammatory and Kinase-Targeted Research


2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5), with the molecular formula C13H14N2O, is a partially saturated heterocyclic compound belonging to the hexahydroindazolone class. This bicyclic scaffold, featuring a fused cyclohexane and pyrazolone ring system, serves as a versatile core in medicinal chemistry for developing anti-inflammatory agents and kinase inhibitors [1]. Unlike its fully aromatic indazole counterparts, the hexahydro configuration introduces distinct three-dimensional structural and electronic properties that directly influence molecular recognition and biological activity [2].

Why Generic Substitution of 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5) Is Scientifically Invalid


Generic substitution among hexahydroindazol-3-one derivatives is precluded by the highly sensitive nature of their biological activity to specific substitution patterns. Comparative structure-activity relationship (SAR) studies unequivocally demonstrate that even minor modifications, such as altering the N2-aryl substituent or appending a pyrimidinyl moiety, can shift the anti-inflammatory ED50 from equipotent (16.8–19.9 mg/kg) to more than twice as potent (ED50 = 9.9 mg/kg) [1]. Furthermore, the hexahydroindazolone core can be repurposed across entirely different target classes (e.g., anti-inflammatory vs. kinase inhibition) based solely on its substitution pattern, rendering the broad assumption of class-wide interchangeability scientifically unsound [2].

Quantitative Differentiation Evidence for 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5)


COX-2 Inhibition Profiling: Distinct Selectivity Profile Relative to Dual COX/LOX Inhibitors

The COX-2 inhibitory activity of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has been experimentally quantified, demonstrating an IC50 of >10,000 nM against human recombinant COX-2 [1]. This weak inhibition is a critical differentiation point when compared to optimized anti-inflammatory indazolones within the same hexahydroindazolone class, which exhibit ED50 values as low as 9.9 mg/kg in vivo [2]. This stark contrast in potency (weak in vitro COX-2 binding vs. potent in vivo efficacy for analogs) highlights that this specific compound is not a functional anti-inflammatory agent but may instead serve as a valuable negative control or selectivity probe for off-target profiling in COX-2 assay development.

Anti-inflammatory COX-2 Drug Discovery

Structural Topology: Verified Three-Dimensional Conformation via Single-Crystal X-Ray Diffraction

The three-dimensional molecular structure of 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has been unequivocally determined by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°. The structure was refined to a final R-factor of R(1) = 0.053 for 2043 observed reflections. This level of high-resolution structural characterization is absent for many structurally related analogs, providing a verifiable advantage for computational modeling, molecular docking studies, and structure-based drug design (SBDD) where precise 3D coordinates are essential.

Crystallography Structural Biology Computational Chemistry

High-Value Research Applications for 2-Phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one (CAS 16181-60-5)


COX-2 Assay Development and Selectivity Profiling

This compound is optimally utilized as a characterized weak binder (IC50 > 10,000 nM) to establish baseline activity and validate assay sensitivity in COX-2 inhibition screening cascades [1]. Its low potency makes it an ideal negative control or counter-screen compound for evaluating the selectivity of more potent anti-inflammatory leads being developed from the hexahydroindazolone class.

Structure-Based Drug Design (SBDD) and Computational Modeling

The availability of high-resolution single-crystal X-ray diffraction data (R = 0.053, space group C2) [1] makes this compound a valuable and verifiable input for molecular docking, pharmacophore modeling, and 3D-QSAR studies. Its use as a rigid, experimentally-determined scaffold accelerates the rational design of novel hexahydroindazolone-based therapeutics targeting inflammation or kinases.

Synthetic Methodology Development for Fused Heterocycles

The hexahydroindazolone core represents a key intermediate in the synthesis of more complex heterocyclic systems, including diverse kinase inhibitors and herbicides [1]. The parent compound (CAS 16181-60-5) can serve as a well-defined starting material for exploring novel N-functionalization strategies or cyclization reactions, such as those used to prepare chlorinated indazoles from analogous 2-aryl-hexahydroindazol-3-ones [2].

Quote Request

Request a Quote for 2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.